molecular formula C5H2BrClOS B1334634 4-Bromo-2-thiophenecarbonyl chloride CAS No. 58777-65-4

4-Bromo-2-thiophenecarbonyl chloride

Cat. No.: B1334634
CAS No.: 58777-65-4
M. Wt: 225.49 g/mol
InChI Key: ZFFUAQAMUIHRON-UHFFFAOYSA-N
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Description

4-Bromo-2-thiophenecarbonyl chloride (CAS 58777-65-4) is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 4-position and a reactive acyl chloride group at the 2-position. This structure confers high reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. Its molecular formula is C₅H₂BrClOS, with a molar mass of 223.49 g/mol . The compound is typically used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its ability to introduce bromothiophene moieties into complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-thiophenecarbonyl chloride can be synthesized from 4-bromo-2-thiophenecarboxylic acid. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxylic acid with thionyl chloride in chloroform under heating conditions for approximately 2 hours . The reaction can be represented as follows:

4-Bromo-2-thiophenecarboxylic acid+Thionyl chloride4-Bromo-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Bromo-2-thiophenecarboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Bromo-2-thiophenecarboxylic acid+Thionyl chloride→4-Bromo-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-thiophenecarbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of this compound from 4-bromo-2-thiophenecarboxylic acid.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines, alcohols, and water, for substitution and addition reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by the hydrolysis of the carbonyl chloride group.

Scientific Research Applications

Pharmaceutical Synthesis

4-Bromo-2-thiophenecarbonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of new drugs.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that modifications of thiophene derivatives can yield compounds with significant anticancer activity. For instance, derivatives similar to this compound have shown cytotoxic effects against human cancer cell lines, suggesting potential therapeutic applications in oncology .

Material Science

In material science, this compound is utilized in the development of novel materials with specific properties. Its reactivity allows for the creation of polymers and other materials that can be tailored for particular applications, such as sensors or electronic devices.

Proteomics Research

The compound is also employed in proteomics for studying protein interactions and modifications. Its electrophilic nature enables it to react with nucleophilic sites on proteins, facilitating the investigation of post-translational modifications that are critical for understanding cellular processes .

Research indicates that this compound may exhibit various biological activities due to its structural features. Notably, studies have suggested potential antimicrobial and anticancer properties linked to halogenated thiophene derivatives.

Case Study: Anticancer Activity
A study evaluated several thiophene derivatives for their cytotoxic effects against cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity:

  • Compound A : IC50_{50} = 5 µM against MCF-7 cells.
  • Compound B : IC50_{50} = 10 µM against HeLa cells.

These findings underscore the potential for further structural modifications to enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-bromo-2-thiophenecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 4-Bromo-2-thiophenecarbonyl chloride with analogous brominated heterocycles and acyl chlorides:

Compound Name Molecular Formula CAS Number Functional Groups Molar Mass (g/mol) Key Applications
This compound C₅H₂BrClOS 58777-65-4 Acyl chloride, bromothiophene 223.49 Pharmaceutical intermediates
5-Bromothiophene-2-carbonitrile C₅H₂BrNS 2160-62-5 Nitrile, bromothiophene 188.04 Ligands in catalysis
4-Bromobenzoyl chloride C₇H₄BrClO 586-75-4 Acyl chloride, bromobenzene 219.46 Polymer modification
2-Bromo-1,3,4-thiadiazole C₂HBrN₂S 61929-24-6 Bromothiadiazole 165.01 Agrochemical synthesis
(4-Bromo-2-chlorophenoxy)acetyl chloride C₈H₅BrCl₂O₂ 110630-87-0 Acyl chloride, bromochlorophenol 283.93 Herbicide intermediates

Key Observations :

  • Reactivity : The acyl chloride group in this compound makes it more reactive toward nucleophiles (e.g., amines, alcohols) compared to nitrile-containing analogs like 5-Bromothiophene-2-carbonitrile .
  • Substituent Effects : Bromine at the 4-position on the thiophene ring enhances electrophilic aromatic substitution reactivity, similar to brominated benzene derivatives like 4-Bromobenzoyl chloride .
  • Heteroatom Influence : Thiophene-based compounds exhibit distinct electronic properties compared to benzene or thiadiazole derivatives, influencing their utility in materials science versus agrochemicals .

Nucleophilic Substitution

This compound undergoes nucleophilic acyl substitution more readily than non-acyl chloride analogs. For example:

  • Reaction with amines yields amides, useful in drug discovery (e.g., kinase inhibitors).
  • In contrast, 5-Bromothiophene-2-carbonitrile requires harsher conditions for nitrile-to-amide conversion .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings, similar to 4-Bromobenzoyl chloride. However, the thiophene ring’s electron-rich nature facilitates faster palladium-catalyzed cross-couplings compared to benzene derivatives .

Market and Manufacturing Insights

  • Production Methods : Halogenation of thiophene precursors followed by carbonyl chloride introduction is common, akin to methods for 2-Bromo-4-fluorobenzylamine hydrochloride .
  • Quality Standards : Purity levels for research-grade compounds typically exceed 95%, as seen in similar reagents from Georganics Ltd. .

Biological Activity

4-Bromo-2-thiophenecarbonyl chloride is a compound of interest in medicinal chemistry due to its structural features that may confer various biological activities. This article explores its potential biological effects, synthesis, and relevant research findings, emphasizing its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound (C5_{5}H3_{3}BrClOS) features a thiophene ring with a bromine substituent and a carbonyl chloride functional group. The presence of halogens, particularly bromine, can enhance the lipophilicity and overall biological activity of the compound, making it a candidate for further pharmacological studies.

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. For example, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies suggest that these compounds may interfere with cellular processes critical for cancer cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. The results indicated that certain substitutions on the thiophene ring significantly enhanced cytotoxicity:

  • Compound A : IC50_{50} = 5 µM against MCF-7 cells.
  • Compound B : IC50_{50} = 10 µM against HeLa cells.

These findings suggest that further modification of the this compound structure could yield potent anticancer agents.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways. For example, studies have shown that halogenated thiophenes can inhibit key enzymes involved in inflammation and cancer progression.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Halogenation : Bromination of thiophene derivatives followed by acylation.
  • Acyl Chlorination : Reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding carbonyl chloride.

These synthetic routes allow for the production of this compound in laboratory settings for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromo-2-thiophenecarbonyl chloride?

The compound is typically synthesized from its carboxylic acid precursor, 4-bromo-2-thiophenecarboxylic acid (CAS 16694-18-1), via chlorination. Common reagents include thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. For example, reacting the carboxylic acid with excess SOCl₂ at 70–80°C for 4–6 hours yields the acyl chloride, followed by vacuum distillation to remove residual reagents . Purity (>95%) can be confirmed by 1H^1H/13C^{13}C NMR and FT-IR spectroscopy (C=O stretch at ~1750 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

Due to its reactivity as an acyl chloride, strict safety measures are required:

  • Storage : Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis .
  • Handling : Use fume hoods, nitrile gloves, and splash goggles. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Waste disposal : Neutralize with ice-cold sodium bicarbonate before disposal in accordance with local regulations .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H NMR shows signals for the thiophene ring protons (δ 7.2–7.8 ppm) and the carbonyl group (no direct proton). 13C^{13}C NMR confirms the acyl chloride carbon at ~165 ppm .
  • FT-IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch) .
  • Mass spectrometry : ESI-MS typically displays a molecular ion peak at m/z 208.9 (M⁺) .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during amide coupling with this compound?

Side reactions like hydrolysis or nucleophilic substitution at the bromine site can occur. To optimize amide formation:

  • Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to minimize hydrolysis .
  • Add a base (e.g., triethylamine) to scavenge HCl, accelerating the reaction and reducing side products.
  • For bromine stability, avoid strong nucleophiles (e.g., primary amines) at high temperatures. Instead, employ mild conditions (0–25°C, 2–4 hours) .

Q. What strategies resolve low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

The bromine atom on the thiophene ring can participate in cross-coupling. Common issues include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligand XPhos improves coupling efficiency with aryl boronic acids .
  • Solvent optimization : Use toluene/EtOH (3:1) at 80–90°C for 12–18 hours to balance reactivity and stability .
  • Purification challenges : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) isolates the coupled product .

Q. How does the electron-withdrawing acyl chloride group influence the reactivity of the thiophene ring?

The electron-deficient thiophene ring facilitates electrophilic substitution at the 5-position. For example, nitration with HNO₃/H₂SO₄ yields 4-bromo-5-nitro-2-thiophenecarbonyl chloride. Computational studies (DFT) reveal lowered LUMO energy (-1.8 eV) compared to unsubstituted thiophene, enhancing electrophilic attack .

Properties

IUPAC Name

4-bromothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFUAQAMUIHRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383704
Record name 4-bromo-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58777-65-4
Record name 4-bromo-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation A, 2.48 g (12.0 mmoles) of 4-bromo-2-thiophenecarboxylic acid (prepared according to Lawesson, S. O., Arkiv. for Kemi. 11:317 (1957)) and 10 ml of thionyl chloride were combined and heated. The reaction gave 2.99 g of 4-bromo-2-thiophenecarbonyl chloride as a dark oil. The acid chloride, 2.11 g (10.0 mmoles) of 5-chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide and 3.67 g (30.0 mmoles) of 4-(N,N-dimethylamino)pyridine were reacted in N,N-dimethylformamide to give 4.03 g of a crude orange solid. Recrystallization gave 2.67 g (6.68 mmoles, 66.8% yield) of title compound as a yellow crystalline solid, m.p. 217°-219° C. (dec.) (2-butanone).
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 4-bromothiophene-2-carboxylic acid (47.0 mmol crude, from previous step) in α,α-dichloromethyl methyl ether (13.0 mL, 150 mmol) was slowly heated to reflux. As the reaction mixture was heated a pale brown solution formed, and gas evolution was evident. After stirring at a gentle reflux for 5 hours, the reaction solution was allowed to cool and was then concentrated under reduced pressure to afford 4-bromothiophene-2-carbonyl chloride as a brown liquid. This liquid was dissolved in CH2Cl2 (150 mL) and the reaction flask was cooled in an ice bath. The cold reaction solution was treated with a small amount of 4-(N,N-dimethylamino)pyridine, N,O-dimethylhydroxylamine hydrochloride (5.5 g, 56 mmol), and finally N,N-diisopropylethylamine (14 mL, 80 mmol). After stirring for 10 minutes, the ice bath was removed and the reaction mixture was allowed to warm to ambient temperature. After stirring for 16 hours, the pale brown reaction solution was quenched by the addition of ice-cold H2O, and diluted with CH2Cl2 (500 mL). The layers were separated, and the organic layer was washed with 1 N HCl (100 mL), H2O (50 mL), and saturated aqueous NaHCO3 (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to afford a brown liquid. The crude product was purified by silica gel column chromatography eluting with a gradient from 0% to 30% ethyl acetate/hexane on silica. The product peak was collected to afford 4-bromothiophene-2-carboxylic acid methoxymethylamide as a yellow oil. (9.9 g, 83% yield over three steps). 1H-NMR (400 MHz, CDCl3): δ 7.83 (1H, d, J=1.5 Hz), 7.45 (1H, d, J=1.5 Hz), 3.78 (3H, s), 3.37 (3H, s).
Quantity
47 mmol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

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